Neominophagen C - 70242-82-9

Neominophagen C

Catalog Number: EVT-1549492
CAS Number: 70242-82-9
Molecular Formula: C35H58N2O8S
Molecular Weight: 666.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neominophagen C, also known as Stronger Neo-Minophagen C, is a pharmaceutical compound primarily used in the treatment of chronic liver diseases, particularly hepatitis. This preparation contains glycyrrhizin, which is derived from the root of the licorice plant, and has been utilized in Japan for over three decades. Its efficacy is attributed to its ability to protect liver cells from oxidative stress and inflammation, thereby improving liver function and reducing the risk of hepatocellular carcinoma in patients with chronic hepatitis C.

Source

Neominophagen C is synthesized from glycyrrhizin, which is extracted from Glycyrrhiza glabra (licorice). The preparation has been developed to enhance the therapeutic effects of glycyrrhizin by stabilizing its active components and improving its bioavailability in clinical settings.

Classification

Neominophagen C is classified as a hepatoprotective agent and an antioxidant. It falls under the category of herbal medicines due to its natural origin and has been the subject of various clinical trials assessing its effectiveness in treating liver-related conditions.

Synthesis Analysis

Methods

The synthesis of Neominophagen C involves several steps that focus on purifying and concentrating glycyrrhizin. The process typically includes:

  1. Extraction: Glycyrrhizin is extracted from licorice roots using aqueous or organic solvents.
  2. Purification: The extracted glycyrrhizin undergoes purification processes such as chromatography to remove impurities.
  3. Formulation: The purified glycyrrhizin is then formulated into an injectable solution, often combined with other stabilizing agents to enhance its pharmacological properties.

Technical Details

The synthesis process must ensure that the final product maintains a high concentration of glycyrrhizin while minimizing degradation during storage and handling. Stability studies are conducted to determine the optimal conditions for storage and usage.

Molecular Structure Analysis

Structure

The molecular formula of glycyrrhizin, the main component of Neominophagen C, is C42H62O16C_{42}H_{62}O_{16}. Its structure consists of a triterpenoid aglycone (glycyrrhetinic acid) linked to two glucuronic acid moieties.

Data

  • Molecular Weight: Approximately 822.93 g/mol
  • Chemical Structure: Glycyrrhizin features a pentacyclic structure with multiple hydroxyl groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Neominophagen C exhibits several chemical reactions that are crucial for its therapeutic effects:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in liver cells.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  3. Hepatoprotective Mechanisms: The compound enhances the activity of antioxidant enzymes like glutathione peroxidase and superoxide dismutase.

Technical Details

The compound's interactions with cellular components can be studied using various biochemical assays to quantify its effects on oxidative stress markers and inflammatory mediators.

Mechanism of Action

Process

Neominophagen C acts primarily through:

  1. Reduction of Oxidative Stress: By increasing levels of glutathione and other antioxidants within hepatocytes, it protects against damage induced by reactive oxygen species.
  2. Regulation of Gene Expression: It influences the expression of genes involved in detoxification and antioxidant defense mechanisms.
  3. Inhibition of Apoptosis: The compound helps prevent programmed cell death in liver cells under stress conditions.

Data

Clinical studies have shown significant reductions in serum alanine aminotransferase levels, indicating improved liver function following treatment with Neominophagen C.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear or slightly yellowish solution for intravenous administration.
  • Solubility: Soluble in water due to its ionic nature from glucuronic acid moieties.

Chemical Properties

Applications

Scientific Uses

Neominophagen C has several applications in medical science:

  1. Chronic Hepatitis Treatment: Widely used in Japan for managing chronic hepatitis B and C infections.
  2. Liver Cirrhosis Management: Demonstrated efficacy in improving symptoms associated with liver cirrhosis.
  3. Research Applications: Used in laboratory studies investigating hepatoprotective mechanisms and potential applications in other liver-related diseases.
Introduction to Neominophagen C (SNMC)

Historical Development of Glycyrrhizin-Based Therapeutics

The therapeutic application of licorice (Glycyrrhiza glabra and related species) dates back millennia in traditional Chinese medicine, primarily as an anti-allergic and anti-inflammatory agent [1]. Modern pharmacological investigation began in the 1930s when Japanese researchers isolated glycyrrhizin as the primary bioactive saponin. In 1938, Minophagen Pharmaceutical was founded specifically to advance glycyrrhizin pharmacology, culminating in SNMC's development as a stabilized injectable formulation [5]. The critical innovation was the incorporation of cysteine (0.1%) and glycine (2.0%) alongside glycyrrhizin (0.2%) in physiological saline, addressing the poor solubility and bioavailability limitations of crude licorice extracts [1] [8].

By the 1970s, SNMC had gained widespread clinical adoption in Japan for chronic hepatitis management, particularly following landmark studies demonstrating its capacity to normalize liver transaminases. This period also saw the development of Glycyron® tablets—an oral formulation designed to mimic SNMC's pharmacokinetic profile [1]. The late 1990s marked SNMC's international expansion, with multicenter clinical trials in China confirming transaminase normalization in 30.4% of hepatitis B patients receiving intravenous SNMC, establishing its efficacy in diverse etiological contexts [1]. The 21st century brought mechanistic insights from transgenic mouse models, elucidating SNMC's capacity to counteract hepatic oxidative stress in hepatitis C virus (HCV)-associated pathologies [2].

Table 1: Historical Milestones in Glycyrrhizin-Based Therapeutics Development

Time PeriodDevelopment MilestoneSignificance
Pre-1930sTraditional use of licoriceAnti-allergic applications in Chinese medicine
1938Founding of Minophagen PharmaceuticalInstitutional focus on glycyrrhizin pharmacology
1940s-1950sDevelopment of SNMC formulationStabilization via cysteine/glycine complex
1970sClinical adoption in JapanFirst-line for chronic hepatitis in Japanese guidelines
1990sMulticenter trials in ChinaValidation in HBV populations [1]
2000sMechanistic animal studiesElucidation of antioxidant pathways [2]
2010sEuropean phase III trialsEvidence in IFN-nonresponsive HCV [4]

Pharmacological Composition of SNMC: Glycyrrhizin, Cysteine, and Glycine Synergy

The therapeutic efficacy of SNMC stems from the multicomponent synergy of its constituents, each contributing distinct pharmacological mechanisms while collectively enhancing biochemical stability. Chemically, glycyrrhizin (molecular weight: 822.93 g/mol) constitutes a triterpenoid saponin featuring a hydrophobic aglycone (glycyrrhetinic acid) linked to two hydrophilic glucuronic acid molecules [1] [8]. This amphiphilic structure enables membrane interaction, explaining its observed hepatocyte-stabilizing effects in hepatitis models. The addition of 20mg L-cysteine and 400mg glycine per 20ml ampoule serves three critical functions: (1) preventing glycyrrhizin polymerization; (2) reducing carbonyl groups implicated in oxidative stress; and (3) facilitating glutathione biosynthesis [2] [3].

Experimental evidence demonstrates that the complete SNMC formulation exhibits superior bioactivity compared to isolated glycyrrhizin. In rodent models of cerebral ischemia, equivalent doses of SNMC reduced infarct volumes to 27.0±4.2% of controls when administered pre-ischemia, whereas pure glycyrrhizin achieved only 42.3±5.1% reduction under identical conditions [3]. This enhancement is attributable to cysteine's role in maintaining reducing environments—SNMC administration in HCV transgenic mice restored hepatic glutathione (GSH) content by 68% and upregulated γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis [2]. Meanwhile, glycine contributes membrane-stabilizing effects through chloride channel modulation, potentially synergizing with glycyrrhizin's anti-inflammatory actions. The biochemical triad collectively suppresses pro-inflammatory cascades, evidenced by SNMC's inhibition of LPS-induced nitrite production (75.2% reduction) and TNF-α expression (68.4% reduction) in microglial cultures [3].

Table 2: Pharmacological Components of SNMC and Their Functional Roles

ComponentConcentrationPrimary FunctionsExperimental Evidence
Glycyrrhizin40mg/20mlAnti-inflammatory, membrane stabilization, antiviralSuppresses phospholipase A2 and lipoxygenase [1]
L-Cysteine20mg/20mlGlutathione precursor, antioxidant, redox modulatorRestores hepatic GSH in CCl4 models [2]
Glycine400mg/20mlCytoprotection, membrane stabilization, neurotransmissionAttenuates mitochondrial ultrastructural damage [2]
Synergistic EffectsN/AEnhanced bioavailability, amplified anti-inflammatory actionSuperior neuroprotection vs. glycyrrhizin alone [3]

Regulatory Status and Global Adoption Patterns

SNMC's regulatory journey reflects divergent therapeutic traditions across global regions, with entrenched use in Asia and cautious adoption in Western medicine. Japan's Pharmaceutical and Medical Devices Agency (PMDA) granted the earliest approvals, positioning SNMC as a first-line intervention for chronic hepatitis alongside interferon therapies. This regulatory endorsement was reinforced by long-term cohort studies demonstrating hepatocellular carcinoma risk reduction in chronic hepatitis C patients receiving maintenance SNMC therapy [4] [8]. China's regulatory acceptance followed the 1997-1998 multicenter trial involving 109 patients across 11 Beijing hospitals, where intravenous SNMC normalized transaminases in 30.4% of hepatitis B subjects, establishing its clinical utility in HBV-endemic populations [1].

The European Medicines Agency (EMA) maintains a more restricted stance, though a pivotal phase III trial facilitated limited adoption. This randomized, double-blind study enrolled 379 interferon/ribavirin non-responders across 11 European countries, administering intravenous glycyrrhizin (SNMC's active principle) either 3× or 5× weekly. After 12 weeks, both regimens demonstrated significant alanine transaminase (ALT) reduction (≥50% reduction in 28.7-29.0% of patients, p<0.0001) versus placebo (7.0%) [4]. Histological improvement after 52 weeks was observed in 44.9-46.0% of patients, influencing regulatory decisions in Switzerland and Germany where SNMC is available through specialized import programs.

Current prescription patterns reveal pronounced geographical disparities. Japan maintains the highest utilization, with Minophagen reporting distribution through hospital and retail pharmacies nationwide [8]. South Korea, Taiwan, and India have incorporated SNMC into national formularies for hepatitis management, while Western healthcare systems predominantly reserve it for refractory cases or compassionate use. Emerging markets in Southeast Asia demonstrate growing adoption, though comprehensive usage data remains limited. This regulatory mosaic underscores the intersection of evidence-based medicine and traditional therapeutic preferences in global drug distribution.

Table 3: Global Regulatory Status and Adoption Patterns of SNMC

Region/CountryRegulatory StatusPrimary IndicationsPrescription Context
JapanFull approval since 1970sChronic hepatitis, allergic dermatitisFirst-line therapy; hospital/retail pharmacies [5] [8]
ChinaApproved post-multicenter trial (2000)HBV-associated hepatitisStandard care; integrated into hepatic guidelines [1]
IndiaApproved; marketedChronic hepatitis, drug-induced liver injurySpecialty centers; growing adoption
European UnionLimited national approvals (e.g. Germany)IFN-nonresponsive HCVSpecialized import; tertiary centers [4]
United StatesNot FDA approvedN/AResearch/compassionate use only

Properties

CAS Number

70242-82-9

Product Name

Neominophagen C

IUPAC Name

(2R,4aS,6aR,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid;2-aminoacetic acid;(2R)-2-amino-3-sulfanylpropanoic acid

Molecular Formula

C35H58N2O8S

Molecular Weight

666.9 g/mol

InChI

InChI=1S/C30H46O4.C3H7NO2S.C2H5NO2/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;4-2(1-7)3(5)6;3-1-2(4)5/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);2,7H,1,4H2,(H,5,6);1,3H2,(H,4,5)/t19-,21?,22+,23-,26-,27-,28+,29-,30-;2-;/m10./s1

InChI Key

WBJOKIMCMNCILB-ZICUSWQYSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N

Synonyms

neominophagen C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.C(C(C(=O)O)N)S.C(C(=O)O)N

Isomeric SMILES

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O.C([C@@H](C(=O)O)N)S.C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.